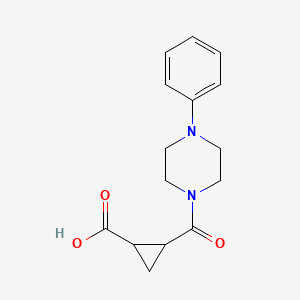

2-(4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic Acid

Description

2-(4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic Acid is a chemical compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 g/mol . This compound is characterized by the presence of a cyclopropane ring, a piperazine ring substituted with a phenyl group, and a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name |

2-(4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c18-14(12-10-13(12)15(19)20)17-8-6-16(7-9-17)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWPXKPIVLJFPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic Acid typically involves multiple steps. One common synthetic route includes the reaction of cyclopropanecarboxylic acid with 4-phenylpiperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic Acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the phenyl group or the piperazine ring, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents for these reactions include alkyl halides and acyl chlorides.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with piperazine structures often exhibit significant antidepressant properties. The structural similarity of 2-(4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid to known antidepressants suggests potential efficacy in treating mood disorders. Studies on related piperazine derivatives have shown modulation of serotonin receptors, which are crucial in mood regulation.

Anxiolytic Effects

Similar to its antidepressant potential, the anxiolytic properties of piperazine derivatives are well-documented. The unique structure of this compound may enhance its interaction with neurotransmitter systems involved in anxiety regulation, warranting further investigation into its efficacy as an anxiolytic agent.

Inhibitors of Ethylene Biosynthesis

Cyclopropane carboxylic acids have been studied for their role as inhibitors of ethylene biosynthesis in plants. For example, derivatives like 1-amino-cyclopropane-1-carboxylic acid are known to inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO). Preliminary docking studies suggest that this compound may similarly interact with ACO, providing insights into its potential agricultural applications as a plant growth regulator .

Synthesis and Modification

The synthesis of this compound can be achieved through several methods, including cyclopropanation techniques starting from 4-phenylpiperazine. Modifications to enhance its pharmacological properties can be explored through structure-activity relationship (SAR) studies, focusing on altering functional groups to improve efficacy and reduce side effects.

Case Study 1: Antidepressant Activity

A study conducted on structurally related piperazine derivatives demonstrated significant serotonin receptor affinity, suggesting that modifications leading to compounds like this compound could yield potent antidepressants .

Case Study 2: Ethylene Biosynthesis Inhibition

In silico studies showed that structurally similar cyclopropane derivatives effectively inhibited ACO in Arabidopsis thaliana. The binding affinities of these compounds were assessed using molecular docking techniques, indicating that modifications to the cyclopropane framework could enhance inhibitory activity .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-chlorophenyl)piperazine | Structure | Known for its anxiolytic properties |

| 2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid | Structure | Enhanced lipophilicity and receptor binding |

The comparison illustrates how variations in substituents can lead to differing biological activities among piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic Acid involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects. Additionally, the cyclopropane ring and carboxylic acid group contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

2-(4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic Acid can be compared with other similar compounds, such as:

2-((4-Methylpiperazinyl)carbonyl)cyclopropanecarboxylic acid: This compound has a methyl group instead of a phenyl group on the piperazine ring. The presence of the methyl group can alter the compound’s chemical properties and biological activity.

2-((4-Phenylpiperazinyl)carbonyl)butanoic acid: This compound has a butanoic acid group instead of a cyclopropanecarboxylic acid group. The longer carbon chain can affect the compound’s reactivity and interactions with biological targets.

2-((4-Phenylpiperazinyl)carbonyl)cyclobutanecarboxylic acid: This compound has a cyclobutane ring instead of a cyclopropane ring.

Biological Activity

2-(4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid is a compound notable for its unique structural features, including a cyclopropane ring and a piperazine moiety. These characteristics suggest potential pharmacological relevance, particularly in the context of biological activity. This article aims to explore the biological activity of this compound, focusing on its synthesis, potential applications, and relevant research findings.

- Molecular Formula : C15H18N2O3

- Molecular Weight : 274.32 g/mol

- Structural Features : The compound consists of a cyclopropane ring attached to a piperazine structure, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the cyclopropanation of 4-phenylpiperazine derivatives. One notable synthesis route involves:

- Starting Materials : 4-phenylpiperazine and cyclopropanation reagents.

- Reactions : The reaction conditions may include various catalysts and solvents to facilitate the formation of the desired cyclopropane structure.

Case Study 1: Interaction Studies

Preliminary interaction studies have been conducted to understand how this compound interacts with biological targets. These studies typically involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.

- Mechanism of Action : Investigating the pathways through which the compound exerts its effects.

Case Study 2: Structural Similarities

Research has highlighted several compounds with structural similarities to this compound. These include:

| Compound Name | Unique Features |

|---|---|

| 1-(4-chlorophenyl)piperazine | Known for its anxiolytic properties |

| 1-(4-fluorobenzyl)piperazine | Exhibits distinct pharmacological profiles |

| 2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid | Enhanced lipophilicity and receptor binding |

The uniqueness of this compound lies in its specific combination of functional groups and the cyclopropane ring, which may influence its biological activity differently compared to other piperazine derivatives .

Potential Applications

The potential applications of this compound include:

- Pharmaceutical Development : Its unique structure may allow for modifications that enhance therapeutic efficacy or reduce side effects.

- Biological Research : Further studies could elucidate its role in various biological pathways or disease mechanisms.

Q & A

Q. What are the recommended synthetic strategies for constructing the cyclopropane ring in 2-(4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid?

Cyclopropane synthesis often faces challenges due to ring strain. A Hofmann rearrangement using electrochemically induced methods (e.g., with hydrochloric acid at pH 1 and water as solvent) can yield cyclopropylamines, as demonstrated in related compounds . For carboxylation, consider coupling cyclopropane precursors with activated carbonyl intermediates (e.g., acyl chlorides) under inert conditions to minimize side reactions .

Q. How can structural characterization resolve stereochemical uncertainties in this compound?

X-ray crystallography remains the gold standard for unambiguous stereochemical determination, as shown in studies of analogous piperazine-carboxamido compounds (e.g., CCDC-1990392) . Complementary techniques like NMR (e.g., NOESY for spatial proton interactions) and polarimetry can validate chiral centers, particularly for cyclopropane moieties .

Q. What methods are suitable for assessing purity and stability during storage?

Use HPLC with UV/Vis detection (C18 columns, acidic mobile phases) to monitor degradation. Stability testing under varying temperatures (e.g., -20°C for long-term storage) and inert atmospheres (argon/vacuum sealing) is critical, as cyclopropanes and piperazines are prone to oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize receptor binding profiles for this compound?

Focus on modifying the phenylpiperazine moiety to alter dopaminergic receptor affinity (e.g., D2/D4 selectivity). Aromatic substitution patterns (e.g., fluorination at the 4-position) and cyclopropane ring functionalization (methyl or carboxyl groups) can modulate lipophilicity and steric effects, as seen in trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines . Use radioligand binding assays (e.g., with [³H]spiperone for D2 receptors) to quantify affinity shifts .

Q. What experimental designs address contradictory bioactivity data across studies?

Replicate assays under standardized conditions (e.g., cell lines, buffer pH). For example, discrepancies in enzyme inhibition (e.g., carbonic anhydrase) may arise from assay pH or co-solvents. Cross-validate findings using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) .

Q. How can in silico modeling predict metabolic stability or toxicity?

Apply molecular docking (e.g., AutoDock Vina) to assess interactions with cytochrome P450 isoforms (e.g., CYP3A4). QSAR models trained on piperazine derivatives can predict metabolic pathways (e.g., N-dealkylation) and potential toxicophores (e.g., reactive cyclopropane intermediates) .

Methodological Challenges

Q. What strategies mitigate side reactions during piperazine-carboxyl coupling?

Use coupling agents like HATU or EDCI with HOAt to enhance efficiency in polar aprotic solvents (DMF or DCM). Protect the cyclopropane carboxyl group as a tert-butyl ester to prevent unwanted nucleophilic attack during piperazine acylation .

Q. How to enhance solubility for in vivo studies without compromising activity?

Introduce hydrophilic groups (e.g., sulfonamides or polyethylene glycol linkers) at the piperazine nitrogen. Salt formation (e.g., hydrochloride or phosphate salts) can improve aqueous solubility, as demonstrated for similar compounds .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting crystallographic vs. computational conformational data?

Compare X-ray-derived torsion angles with DFT-optimized geometries (e.g., B3LYP/6-31G*). Discrepancies may indicate crystal packing effects or solvent interactions. For dynamic behavior, use molecular dynamics simulations in explicit solvent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.